![molecular formula C11H15BrFN B1453663 (2-Bromo-5-fluorobenzyl)-isobutylamine CAS No. 1021071-84-0](/img/structure/B1453663.png)
(2-Bromo-5-fluorobenzyl)-isobutylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds like “2-Bromo-5-fluorobenzyl bromide” involves alkylation of the β-amino ester with 2-bromo-5-fluorobenzyl bromide, yielding Benzazepines as a white solid after silica gel chromatography .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-fluorobenzyl bromide” is represented by the formula C7H5Br2F . The InChI code for this compound is InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-fluorobenzyl bromide” include its use as an intermediate in the synthesis of Benzazepines . It is also known that secondary, tertiary, allylic, and benzylic alcohols react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-fluorobenzyl bromide” include a molecular weight of 267.921 . It is a colorless to white to cream to pale brown solid with a melting point of 30.0-40.0°C . It is difficult to mix in water .Scientific Research Applications
In Vitro Metabolism and Substance Abuse Screening
- In Vitro Metabolism : The metabolism of 25B-NBF, a substance related to (2-Bromo-5-fluorobenzyl)-isobutylamine, was examined using human hepatocytes and various enzymes. This research is vital for understanding the substance's metabolic pathways, including hydroxylation, demethylation, and glucuronidation, aiding in abuse screening efforts (Kim et al., 2019).
Synthesis and Characterization of Novel Compounds
- Synthesis of Triazacyclohexanes : A study on the asymmetric synthesis of triazacyclohexanes from compounds including 4-fluorobenzylamine, relevant to (2-Bromo-5-fluorobenzyl)-isobutylamine, was conducted. This synthesis process produced solid compounds, contributing to the development of new chemical entities (Lefrada et al., 2019).
Magnetic Properties and Structural Analysis
- Magnetic Properties of Molecular Solids : Research on ion-pair complexes incorporating 1-(4′-bromo-2′-fluorobenzyl)isoquinolinium revealed insights into their structural and magnetic properties. This study is significant for understanding the interactions and phase transitions in these molecular solids (Ni et al., 2005).
Drug Development and Synthesis Strategies
- Synthesis of Thromboxane Receptor Antagonist : A study demonstrated a regioselective Heck cross-coupling strategy to synthesize a thromboxane receptor antagonist, involving intermediates like 4-fluorobenzyl compounds, which are structurally related to (2-Bromo-5-fluorobenzyl)-isobutylamine (C. W. and Mason, 1998).
Synthesis and Applications in Medicinal Chemistry
- Antimycobacterial Evaluation : Novel compounds structurally similar to (2-Bromo-5-fluorobenzyl)-isobutylamine were synthesized and evaluated for antimycobacterial activity, showing potential as therapeutic agents (Sriram et al., 2010).
Safety and Hazards
properties
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBQNJFNJCBOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorobenzyl)-isobutylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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